4-bromo-N-(4-methylphenyl)benzenesulfonamide
Overview
Description
4-bromo-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of 4-bromo-N-(4-carboxyphenyl)benzenesulfonamide.
Reduction: Formation of 4-bromo-N-(4-methylphenyl)aniline.
Scientific Research Applications
4-bromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is employed in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This interaction can be mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The inhibition of carbonic anhydrase, for example, leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group on the benzene ring.
4-bromo-N-(4-methoxyphenyl)benzenesulfonamide: Contains a methoxy group instead of a methyl group.
4-bromo-N,N-bis(2-furylmethyl)benzenesulfonamide: Features furylmethyl groups instead of a single methyl group.
Uniqueness
4-bromo-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-N-(4-methylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGUNVMKKZJGGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996064 | |
Record name | 4-Bromo-N-(4-methylphenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-58-2 | |
Record name | WLN: ER C1 DMSWR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-N-(4-methylphenyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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